5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3F3N2O3 . It is a derivative of pyridin-2(1H)-one, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a nitro group at the 5-position and a trifluoromethyl group at the 6-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.095. It has a density of 1.6±0.1 g/cm3. The boiling point is 345.5±42.0 °C at 760 mmHg, and the melting point is 158ºC .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, structurally related to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, are extensively studied for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents, such as nitro groups, enhances their adsorption capabilities and anticorrosive performance (Verma, Quraishi, & Ebenso, 2020).
Photochromism
Compounds like ortho-nitrobenzylpyridines, which share functional groups with this compound, have been investigated for their photochromic activities. This property is attributed to their capability for intramolecular proton transfer, which is facilitated by nitro groups. Such materials have potential applications in photon-based electronics due to their solid-state photochromic activity and minimal structural changes during photoreactions (Naumov, 2006).
Energetic Compounds
The research on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its derivatives, which are structurally akin to this compound, highlights their application as high-energetic materials. Such compounds exhibit reduced sensitivity and better thermal stability, making them suitable for replacing current energetic ingredients in various applications (Singh & Felix, 2003).
Hybrid Catalysts
The pyranopyrimidine core, related to the chemical structure of interest, serves as a key precursor for the synthesis of medicinal and pharmaceutical compounds. The application of hybrid catalysts, including organocatalysts and metal catalysts, in synthesizing these structures showcases the versatility and bioavailability of such compounds (Parmar, Vala, & Patel, 2023).
Environmental Emissions
Research on nitrous oxide (N2O) emissions from aquaculture, influenced by microbial nitrification and denitrification processes, provides insights into the environmental impact of nitrogen-containing compounds. Such studies are crucial for understanding the greenhouse gas emissions associated with aquaculture and developing strategies to minimize their impact (Hu, Lee, Chandran, Kim, & Khanal, 2012).
Safety and Hazards
5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention.
Properties
IUPAC Name |
5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3(11(13)14)1-2-4(12)10-5/h1-2H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJCQEGCBKLJAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657799 |
Source
|
Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117519-19-4 |
Source
|
Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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